Methioninyl adenylate

Fluorescence spectroscopy Ligand binding Enzyme conformation

Sourcing chemically intact methionyl adenylate mimics for MetRS studies often results in degraded or cross-reactive material. Methioninyl adenylate (CAS 13091-93-5) eliminates this variability with a stable aminoalkyl-phosphate linkage that resists pyrophosphorolysis. - Enables high-resolution structural studies: validated in the 1.90 Å E. coli MetRS co-crystal structure (PDB 1PG0). - Provides unambiguous binding readouts: elicits a distinct +40% intrinsic fluorescence enhancement upon MetRS binding, opposite to native intermediate quenching. - Ensures assay reproducibility: defined 2:1 binding stoichiometry per tetramer and Mg²⁺-independent affinity support robust HTS calibration.

Molecular Formula C15H25N6O7PS
Molecular Weight 464.4 g/mol
CAS No. 13091-93-5
Cat. No. B088764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethioninyl adenylate
CAS13091-93-5
Synonymsmethioninyl adenylate
methionyl adenylate
Molecular FormulaC15H25N6O7PS
Molecular Weight464.4 g/mol
Structural Identifiers
SMILESCSCCC(COP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O)N
InChIInChI=1S/C15H25N6O7PS/c1-30-3-2-8(16)4-26-29(24,25)27-5-9-11(22)12(23)15(28-9)21-7-20-10-13(17)18-6-19-14(10)21/h6-9,11-12,15,22-23H,2-5,16H2,1H3,(H,24,25)(H2,17,18,19)/t8-,9+,11+,12+,15+/m0/s1
InChIKeyQJJZMJWXTYLFEU-OPYVMVOTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methioninyl adenylate (13091-93-5) CAS Properties and Aminoacyl-tRNA Synthetase Research Role


Methioninyl adenylate (CAS 13091-93-5), also referred to as L-methioninyl adenylate or MAMP, is a stable structural analogue of the high-energy enzymatic intermediate methionyl adenylate, in which the labile carboxylic-phosphoric anhydride bond is replaced by a stable aminoalkyl-phosphate linkage [1]. It functions as a non-hydrolyzable mimic of the transition state complex formed during the first step of protein biosynthesis—the activation of L-methionine by methionyl-tRNA synthetase (MetRS, EC 6.1.1.10) [2]. This compound is widely employed as a mechanistic probe in structural biology and enzymology for studying ligand-induced conformational changes, catalytic mechanism elucidation, and as a scaffold for antimicrobial inhibitor design targeting aminoacyl-tRNA synthetases [3].

Why Methioninyl Adenylate Cannot Be Interchanged with Other Aminoacyl-adenylate Analogues or Native Intermediates


Generic substitution of methioninyl adenylate with alternative aminoacyl-adenylate analogues (e.g., leucyl adenylate, isoleucyl adenylate) or the native methionyl adenylate intermediate is not scientifically valid due to fundamental differences in enzyme recognition specificity, binding-induced conformational signatures, and chemical stability [1]. The cognate methionyl-tRNA synthetase exhibits strict amino acid side-chain discrimination mediated by residues including Y15, W253, and H301, which form a precisely defined hydrophobic pocket that selects for the methionine thioether moiety [2]. Furthermore, methioninyl adenylate elicits a distinct fluorescence enhancement signature (+40%) upon MetRS binding, whereas the chemically synthesized native methionyl adenylate produces fluorescence quenching (−27%) [3]. The non-hydrolyzable aminoalkyl-phosphate linkage also confers stability against pyrophosphorolysis, enabling trapping of enzyme conformations that cannot be captured with the labile native intermediate [1]. These differences preclude interchangeable use without compromising experimental interpretability.

Methioninyl Adenylate (13091-93-5) Quantified Differential Performance Versus Analogs and Alternative Probes


Differential Fluorescence Signature of Methioninyl Adenylate Versus Native Methionyl Adenylate with MetRS

Methioninyl adenylate produces a qualitatively distinct intrinsic protein fluorescence response upon binding to E. coli methionyl-tRNA synthetase compared to the native methionyl adenylate intermediate, providing a diagnostic spectral signature for distinguishing ligand-bound states [1].

Fluorescence spectroscopy Ligand binding Enzyme conformation

Differential Protection of Catalytic Sulfhydryl Residues by Methioninyl Adenylate

Methioninyl adenylate binding selectively protects a discrete subset of cysteine residues in MetRS from chemical modification, functionally uncoupling the amino acid activation reaction from the tRNA aminoacylation reaction [1].

Enzyme mechanism Cysteine protection Structure-function

Species-Selective Antibacterial Efficacy of Methioninyl Adenylate

Methioninyl adenylate demonstrates species-selective bacteriostatic activity against Gram-negative enteric bacteria, with Salmonella typhimurium growth inhibited at 0.1 mM, whereas Pseudomonas aeruginosa remains fully resistant at identical concentrations [1].

Antibacterial MetRS inhibition Species selectivity

Methioninyl Adenylate as the Native Scaffold for Potent MetRS Inhibitor Design

Methioninyl adenylate serves as the native structural template from which more potent, stable sulfamate analogue inhibitors (e.g., Met-AMS) are derived, with the sulfamate modification enhancing inhibitory potency by over 170-fold compared to non-optimized adenine-based analogues [1].

Inhibitor design MetRS Antibacterial

High-Resolution Structural Characterization of Methioninyl Adenylate in MetRS Active Site

Methioninyl adenylate co-crystallized with E. coli MetRS provides a 1.90 Å resolution structure (PDB 1PG0) that reveals the precise atomic interactions between the methionine moiety, adenosine portion, and key active site residues Y15, W253, and H301, enabling direct visualization of ligand-induced conformational rearrangements [1].

X-ray crystallography Structural biology Conformational change

Differential MetRS Binding Stoichiometry and Affinity of Methioninyl Adenylate

Methioninyl adenylate exhibits a distinct binding stoichiometry to E. coli MetRS relative to the native substrates methionine and ATP, occupying two binding sites per tetrameric enzyme molecule [1].

Binding stoichiometry Enzyme kinetics Equilibrium dialysis

Recommended Scientific and Industrial Applications for Methioninyl Adenylate (13091-93-5)


Structural Biology: X-ray Crystallography and Cryo-EM of MetRS Complexes

Methioninyl adenylate is the ligand of choice for trapping MetRS in the adenylate-bound conformation for high-resolution structural studies. The 1.90 Å structure of E. coli MetRS complexed with methioninyl adenylate (PDB 1PG0) provides a validated template for molecular replacement phasing and for comparative analysis of species-specific binding pocket variations [1]. The non-hydrolyzable linkage ensures the ligand remains intact throughout crystallization and data collection, avoiding the degradation issues encountered with native methionyl adenylate.

Antimicrobial Drug Discovery: MetRS Inhibitor Screening and SAR

Methioninyl adenylate serves as the essential native scaffold for developing potent MetRS inhibitors targeting bacterial pathogens. As demonstrated by Lee et al. (1999), stable analogues derived from the methioninyl adenylate template strongly inhibit aminoacylation activity of MetRS from E. coli, Mycobacterium tuberculosis, and human sources, establishing a direct structure-activity relationship pathway [2]. The species-selective antibacterial profile of methioninyl adenylate itself—effective against S. typhimurium and E. coli but inactive against P. aeruginosa at 0.1 mM—provides a baseline for evaluating analogue specificity [3].

Enzyme Mechanism Studies: Conformational Change Analysis via Fluorescence

Methioninyl adenylate enables real-time monitoring of MetRS conformational transitions using intrinsic protein fluorescence. The distinct +40% fluorescence enhancement upon methioninyl adenylate binding—opposite to the −27% quenching observed with native methionyl adenylate—provides a high signal-to-noise readout for kinetic studies [4]. This differential signature is particularly valuable for dissecting the two-step aminoacylation mechanism (activation versus tRNA transfer) and for evaluating the effects of active site mutations on ligand-induced conformational changes.

Biochemical Assay Development: MetRS Activity and Inhibition Quantification

Methioninyl adenylate is the preferred reference inhibitor for validating MetRS enzyme assays and for calibrating high-throughput screening platforms. The compound's defined binding stoichiometry (2 sites per tetramer) and Mg2+-independent affinity enable robust assay standardization [4]. Additionally, the selective protection of 8 of 24 sulfhydryl groups upon binding provides an orthogonal chemical modification endpoint for confirming target engagement [5].

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